molecular formula C8H7BrClNO2 B2461220 Methyl 3-(bromomethyl)-2-chloroisonicotinate CAS No. 1260670-20-9

Methyl 3-(bromomethyl)-2-chloroisonicotinate

Cat. No.: B2461220
CAS No.: 1260670-20-9
M. Wt: 264.5
InChI Key: IYMDWPOHHSIKCS-UHFFFAOYSA-N
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Description

Methyl 3-(bromomethyl)-2-chloroisonicotinate is an organic compound that belongs to the class of isonicotinates It is characterized by the presence of a bromomethyl group and a chlorine atom attached to the isonicotinic acid methyl ester

Properties

IUPAC Name

methyl 3-(bromomethyl)-2-chloropyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c1-13-8(12)5-2-3-11-7(10)6(5)4-9/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMDWPOHHSIKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)Cl)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(bromomethyl)-2-chloroisonicotinate typically involves multiple steps. One common method includes the bromination of methyl 2-chloroisonicotinate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(bromomethyl)-2-chloroisonicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while coupling reactions could produce various biaryl compounds.

Scientific Research Applications

Organic Synthesis

Methyl 3-(bromomethyl)-2-chloroisonicotinate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, including:

  • Nucleophilic Substitution : The bromomethyl group can be substituted by nucleophiles such as amines and thiols.
  • Coupling Reactions : It can participate in Suzuki-Miyaura and Heck reactions, which are essential in forming carbon-carbon bonds.

Medicinal Chemistry

This compound has potential applications in drug development due to its ability to form various bioactive compounds. Key areas include:

  • Muscarinic Receptor Modulation : It exhibits activity on muscarinic M receptors, which are involved in physiological processes such as bronchial contraction and mucus secretion. This makes it a candidate for respiratory therapeutics.
  • Antimicrobial Activity : Research indicates that similar compounds possess antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections.
  • Cytotoxic Effects : Studies have shown that derivatives exhibit significant cytotoxicity against cancer cell lines, indicating their potential as anticancer agents.

Material Science

This compound is also utilized in the synthesis of novel materials with specific properties, contributing to advancements in polymer chemistry and nanotechnology.

The following table summarizes key biological activity findings related to this compound:

Activity TypeFindings
Muscarinic ReceptorModulates muscarinic M receptors; potential for respiratory therapies.
AntimicrobialEffective against Staphylococcus aureus and E. coli; selective inhibition.
CytotoxicitySignificant inhibition of cancer cell proliferation; promising anticancer potential.

Antimicrobial Efficacy

In a study assessing the antimicrobial properties of halogenated compounds, this compound was found to inhibit the growth of pathogenic bacteria without adversely affecting probiotic strains.

Cytotoxicity Assessment

Mechanism of Action

The mechanism of action of Methyl 3-(bromomethyl)-2-chloroisonicotinate largely depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In coupling reactions, the bromine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(bromomethyl)benzoate
  • Methyl 4-(bromomethyl)-3-methoxybenzoate
  • Methyl 3-(bromomethyl)but-3-enoate

Uniqueness

Methyl 3-(bromomethyl)-2-chloroisonicotinate is unique due to the presence of both a bromomethyl group and a chlorine atom on the isonicotinate framework.

Biological Activity

Methyl 3-(bromomethyl)-2-chloroisonicotinate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, highlighting its biological effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound is a halogenated derivative of isonicotinic acid, characterized by the presence of both bromine and chlorine substituents. Its molecular formula is C₉H₈BrClN₁O₂, and it features a pyridine ring, which is known for its role in various biological activities.

  • Muscarinic Receptor Modulation : The compound exhibits activity on muscarinic M receptors, which are implicated in various physiological processes, including airway smooth muscle contraction and mucus secretion. Activation of these receptors can lead to significant bronchial effects, making the compound a candidate for respiratory therapeutics .
  • Antimicrobial Activity : Research indicates that derivatives similar to this compound possess antibacterial properties. For instance, compounds with similar structures have shown effectiveness against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
  • Cytotoxic Effects : Studies have demonstrated that certain derivatives exhibit cytotoxicity against cancer cell lines. For example, compounds derived from similar structures have shown IC50 values indicating significant cytotoxic activity against various cancer cell lines, including HeLa cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Type Target Effect Reference
Muscarinic ReceptorAirway Smooth MuscleBronchoconstriction and mucus secretion
AntibacterialStaphylococcus aureusEffective at inhibiting growth
AnticancerHeLa CellsCytotoxicity with IC50 < 0.125 µg/cm³
AntimicrobialEscherichia coliSignificant antibacterial activity

Case Studies

  • Antimicrobial Efficacy : In a study assessing the antimicrobial properties of halogenated compounds, this compound was found to inhibit the growth of several pathogenic bacteria without adversely affecting probiotic strains. This selective inhibition enhances its potential as a therapeutic agent in managing infections while preserving beneficial microbiota .
  • Cytotoxicity Assessment : A detailed investigation into the cytotoxic effects of derivatives indicated that this compound and its analogs demonstrated significant inhibition of cell proliferation in cancer cell lines, suggesting their potential as anticancer agents. The study reported IC50 values that positioned these compounds as promising candidates for further development in cancer therapy .

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